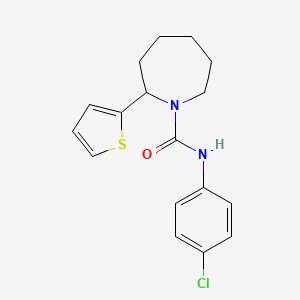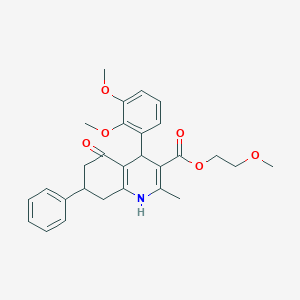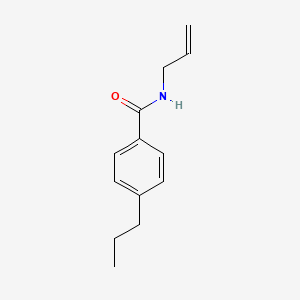
N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide is a chemical compound that belongs to the class of azepane carboxamides. It is a synthetic compound that has shown potential in scientific research for its various biological and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide is not fully understood. However, it is believed to interact with the GABAergic system by binding to the GABA receptor and enhancing the activity of GABA, which is an inhibitory neurotransmitter. This leads to the reduction of neuronal excitability and the modulation of pain and anxiety.
Biochemical and physiological effects:
N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments. It is easy to synthesize and has shown potential in various scientific research applications. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide. One direction is to further investigate its mechanism of action and how it interacts with the GABAergic system. Another direction is to explore its potential use in the treatment of other neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, there is a need for further research into its pharmacokinetics and pharmacodynamics to optimize its effectiveness in vivo.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide involves the reaction of 4-chlorobenzoyl chloride with 2-thiophenecarboxylic acid in the presence of triethylamine. The resulting product is then reacted with 1-aminocycloheptane in the presence of triethylamine and acetonitrile to yield N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide.
Scientific Research Applications
N-(4-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects. It has also shown potential in the treatment of neuropathic pain, depression, and anxiety disorders.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-13-7-9-14(10-8-13)19-17(21)20-11-3-1-2-5-15(20)16-6-4-12-22-16/h4,6-10,12,15H,1-3,5,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOYFIHUEULWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(5-{[1-(4-bromo-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4975331.png)
![2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol](/img/structure/B4975338.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzoyl)piperazine oxalate](/img/structure/B4975347.png)
![10-benzoyl-11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975355.png)



![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4975377.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4975393.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4975399.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4975400.png)
![methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4975404.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate](/img/structure/B4975423.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4975438.png)